2,3-Dichlorooctafluorobutane

概要

説明

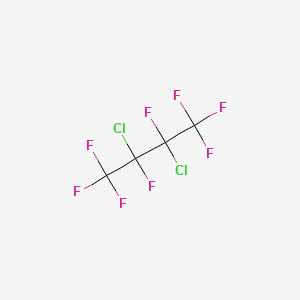

2,3-Dichlorooctafluorobutane is a halogenated organic compound with the molecular formula C4Cl2F8. It is characterized by the presence of two chlorine atoms and eight fluorine atoms attached to a butane backbone. This compound is known for its high stability and unique chemical properties, making it of interest in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 2,3-Dichlorooctafluorobutane can be synthesized through the photochlorination of octafluorobutane. The process involves the exposure of octafluorobutane to chlorine gas under ultraviolet light, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale photochlorination reactors. These reactors are designed to optimize the reaction conditions, such as temperature, pressure, and light intensity, to maximize yield and minimize by-products. The final product is then purified through distillation and other separation techniques to achieve the desired purity .

化学反応の分析

Types of Reactions: 2,3-Dichlorooctafluorobutane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace chlorine atoms with hydroxyl groups, forming fluorinated alcohols.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can introduce additional functional groups into the molecule.

Major Products Formed:

Fluorinated Alcohols: Formed through nucleophilic substitution.

Fluorinated Nitro Compounds: Formed through electrophilic substitution

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

2,3-Dichlorooctafluorobutane serves as a valuable reagent in organic synthesis. It is particularly useful for the synthesis of other fluorinated compounds due to its stable structure and reactivity. The compound's halogenated nature facilitates various chemical reactions, including nucleophilic substitutions and additions, making it an essential component in developing new materials and chemicals.

Precursor for Fluorinated Compounds

As a precursor, this compound is utilized in producing specialty fluorinated compounds that have applications ranging from pharmaceuticals to agrochemicals. Its ability to introduce fluorine atoms into organic molecules enhances the biological activity and stability of the resulting products.

Biological Applications

Biological Assays

Research has investigated the potential of this compound as a probe for studying enzyme interactions. Its unique chemical properties allow it to interact with various biomolecules, influencing their structure and function through halogen bonding and hydrophobic interactions. This makes it a promising candidate for biological assays aimed at understanding enzyme mechanisms and protein interactions.

Drug Development

The compound is also explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals. Fluorination often enhances the pharmacokinetic properties of drugs, improving their efficacy and bioavailability. Studies are ongoing to evaluate the therapeutic potential of compounds derived from this compound.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals. Its properties make it suitable as a solvent in various chemical processes, contributing to the efficiency and effectiveness of industrial operations.

Environmental Impact Studies

Due to its halogenated nature, there are ongoing studies regarding the environmental impact of this compound. Understanding its behavior in atmospheric conditions is crucial for assessing its role as a potential greenhouse gas or ozone-depleting substance.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the compound could significantly alter enzyme kinetics, suggesting its potential role as an inhibitor or activator in biochemical pathways.

Case Study 2: Drug Development Research

In drug development research, derivatives of this compound were synthesized and evaluated for their biological activity against specific cancer cell lines. Results showed promising anti-cancer properties, indicating that further exploration could lead to new therapeutic agents.

作用機序

The mechanism of action of 2,3-dichlorooctafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound’s high electronegativity and stability allow it to form strong interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

類似化合物との比較

- 1,2-Dichlorohexafluorocyclobutane

- Perfluorobutane

- 2,3-Dichloroperfluorobutane

Comparison: 2,3-Dichlorooctafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties compared to other similar compounds. For instance, while 1,2-dichlorohexafluorocyclobutane also contains chlorine and fluorine, its cyclic structure results in different reactivity and stability. Perfluorobutane, lacking chlorine atoms, exhibits different chemical behavior and applications .

生物活性

2,3-Dichlorooctafluorobutane (DCOFB) is a fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and widespread applications, particularly in industrial and consumer products. This article focuses on the biological activity of DCOFB, including its potential effects on human health and the environment, as well as its mechanisms of action.

DCOFB is characterized by its octafluorobutane backbone with two chlorine substituents at the 2 and 3 positions. This structure contributes to its hydrophobicity and stability, making it resistant to degradation. The molecular formula for DCOFB is , and its properties include:

- Molecular Weight : 238.00 g/mol

- Boiling Point : Approximately 70°C

- Solubility : Low solubility in water but soluble in organic solvents

Toxicological Studies

Recent studies have investigated the toxicological effects of DCOFB on various biological systems. Key findings include:

- Cell Viability : In vitro studies using human liver cells (HepG2) showed that exposure to DCOFB resulted in a dose-dependent decrease in cell viability, indicating cytotoxic effects at higher concentrations .

- Endocrine Disruption : Research has suggested that DCOFB may interfere with endocrine function by modulating hormone receptor activity. In particular, it has been shown to bind to estrogen receptors, potentially leading to hormonal imbalances .

Environmental Impact

DCOFB's persistence in the environment raises concerns regarding its bioaccumulation and ecological effects:

- Aquatic Toxicity : Studies indicate that DCOFB is toxic to aquatic organisms, with significant effects observed in fish and invertebrate species. For instance, exposure to sub-lethal concentrations led to behavioral changes and impaired reproductive success in model organisms such as zebrafish .

- Soil Microbial Communities : Field studies have demonstrated that DCOFB can alter soil microbial communities, affecting nutrient cycling and soil health. This disruption may have cascading effects on plant growth and ecosystem stability .

Case Study 1: Human Health Impact

A cohort study investigated the health outcomes of individuals exposed to DCOFB through contaminated drinking water. The study found a correlation between exposure levels and increased incidence of liver dysfunction markers among residents living near industrial sites where DCOFB was used .

Case Study 2: Ecotoxicological Assessment

An ecotoxicological assessment conducted in a freshwater ecosystem revealed that DCOFB concentrations correlated with declines in biodiversity. The study highlighted specific impacts on fish populations, including reduced fertility rates and increased mortality during early developmental stages .

Data Summary

| Parameter | Observations |

|---|---|

| Cell Viability (HepG2) | Decreased with increasing concentration |

| Endocrine Disruption | Binding affinity to estrogen receptors |

| Aquatic Toxicity | Behavioral changes in fish |

| Soil Microbial Impact | Altered community structure |

| Human Health Correlation | Increased liver dysfunction markers |

特性

IUPAC Name |

2,3-dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F8/c5-1(7,3(9,10)11)2(6,8)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANZHXWGZWFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870512 | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-20-4 | |

| Record name | 2,3-Dichloro-1,1,1,2,3,4,4,4-octafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 355-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichlorooctafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorooctafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the interaction of 2,3-Dichlorooctafluorobutane with nAChRs compare to that of anesthetics?

A: While both anesthetic and nonanesthetic halogenated compounds like this compound can inhibit nAChRs, they seem to differ in their impact on the receptor's desensitization kinetics []. Anesthetics like isoflurane and enflurane enhance the fraction of receptors in a slow desensitized state and accelerate both fast and slow desensitization processes. In contrast, this compound, at concentrations predicted to be anesthetic based on lipid solubility, displays significantly weaker effects on these desensitization kinetics []. This difference in how these compounds modulate nAChR desensitization may be key to understanding why this compound lacks anesthetic properties despite its structural similarities to conventional anesthetics.

Q2: Is the lack of anesthetic effect of this compound simply due to opposing excitatory and inhibitory actions?

A: Studies exploring the effects of this compound on the minimum alveolar anesthetic concentration (MAC) of desflurane in rats suggest that the absence of anesthetic effect is not merely due to a balance between excitation and depression []. While this compound, at certain concentrations (0.7 to 1.1 times its convulsive ED50), increased desflurane's MAC, indicating an antagonistic effect on anesthesia, this was not a consistent dose-related effect []. At higher concentrations (1.6 times its convulsive ED50), it had no impact on the MAC of desflurane []. This complex interaction pattern suggests a more nuanced mechanism beyond simple excitation-depression interplay.

Q3: Does this compound affect thermogenesis in brown adipocytes?

A: Unlike volatile anesthetics such as halothane and ether, which inhibit norepinephrine-induced thermogenesis in brown adipocytes, this compound does not affect this process []. Even at high concentrations, this compound displayed no inhibitory effect on thermogenesis, aligning it with other "thermogenesis noninhibitors" like pentobarbital and ketamine []. This distinct characteristic further highlights the unique pharmacological profile of this compound compared to classic volatile anesthetics.

Q4: Where does this compound preferentially reside in biological systems?

A: Research suggests that this compound exhibits a preference for nonpolar environments within biological systems []. In solvent partition experiments, this compound displayed greater solubility in the nonpolar solvent n-hexane compared to various polar solvents []. This finding suggests that, within biological membranes and proteins, this compound might occupy distinct microenvironments compared to volatile anesthetic molecules, which show a preference for slightly polar regions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。